REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4](=[O:13])[CH:5]=[C:6]([C:8](OCC)=[O:9])[N:7]=1.[NH3:14]>CO>[CH3:1][C:2]1[NH:3][C:4](=[O:13])[CH:5]=[C:6]([C:8]([NH2:14])=[O:9])[N:7]=1
|
Name
|
|
Quantity
|
7.26 g
|
Type
|
reactant
|
Smiles
|
CC=1NC(C=C(N1)C(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
70 mL
|
Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stir the mixture for 17 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove the solvents under reduced pressure
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(C=C(N1)C(=O)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: PERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |